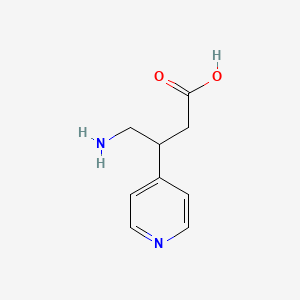

4-Amino-3-(pyridin-4-yl)butanoic acid

Description

Contextualization of Gamma-Amino Acid Derivatives in Organic and Medicinal Chemistry Research

Gamma-amino acids (γ-amino acids) are a significant class of compounds in biochemistry and pharmacology, distinguished by the placement of their amino group on the third carbon atom from the carboxyl group. numberanalytics.comnumberanalytics.com Unlike their alpha-amino acid counterparts, γ-amino acids are not constituents of proteins but are crucial to various biological processes. numberanalytics.com The most prominent example is γ-aminobutyric acid (GABA), which functions as the primary inhibitory neurotransmitter in the central nervous system of mammals, regulating neuronal excitability and muscle tone. numberanalytics.comnih.gov

The therapeutic potential of γ-amino acid derivatives has been extensively explored, leading to research into their use as anticonvulsants, muscle relaxants, and anxiolytics. numberanalytics.com The unique, flexible three-carbon backbone of these molecules allows them to serve as versatile scaffolds in the design of new biologically active agents and peptidomimetics. acs.org Consequently, the development of novel synthetic methods to produce these derivatives, including stereoselective techniques, remains an active and challenging area of organic chemistry research. numberanalytics.com

Rationale for Investigating Pyridine-Substituted Butanoic Acid Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry. nih.govresearchgate.net As an isostere of benzene, this nitrogen-bearing aromatic ring is a core component in thousands of existing drug molecules and is consistently incorporated into new therapeutic candidates. nih.govnih.gov Its significance stems from the unique chemical properties imparted by the nitrogen atom, which can act as a hydrogen bond acceptor and influence the molecule's polarity, solubility, and ability to interact with biological targets. researchgate.net

Incorporating a pyridine moiety into a butanoic acid framework creates a scaffold with significant potential for drug design. Pyridine-based structures are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov The pyridine ring can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its efficacy and pharmacokinetic profile. nbinno.com This adaptability makes pyridine-substituted scaffolds highly sought-after for developing novel therapeutic agents against a diverse range of diseases. nih.govresearchgate.net

General Academic Significance of 4-Amino-3-(pyridin-4-yl)butanoic acid in Research

4-Amino-3-(pyridin-4-yl)butanoic acid is a compound of academic interest primarily due to its hybrid structure, which combines the pharmacologically relevant γ-amino acid backbone with a functional pyridine heterocycle. While extensive research on this specific molecule is not widely published, its significance can be understood as a structural analog of other bioactive compounds and as a valuable synthetic intermediate.

Its structure makes it a GABA derivative, suggesting potential applications in neuroscience research for probing GABAergic systems. The presence of the pyridin-4-yl group, in particular, offers a specific vector for molecular interactions, distinguishing it from other GABA analogs like baclofen (B1667701), which features a chlorophenyl group. nih.gov The compound serves as a key building block in synthetic and medicinal chemistry, enabling the construction of more complex molecules. The strategic combination of a flexible amino acid chain and a rigid, aromatic pyridine ring provides a template for creating libraries of novel compounds for screening and discovering new therapeutic leads.

Chemical and Physical Properties of 4-Amino-3-(pyridin-4-yl)butanoic acid

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| IUPAC Name | 4-amino-3-(pyridin-4-yl)butanoic acid |

| CAS Number | 65193-41-1 |

| Appearance | Solid |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Solubility | Data Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-amino-3-pyridin-4-ylbutanoic acid |

InChI |

InChI=1S/C9H12N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13) |

InChI Key |

FAHJINDDPKCKIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(CC(=O)O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 3 Pyridin 4 Yl Butanoic Acid and Its Chiral Derivatives

Chemoenzymatic and Asymmetric Catalytic Approaches to Stereoselective Synthesis of 4-Amino-3-(pyridin-4-yl)butanoic acid

Enantioselective Synthesis via Chiral Catalysts and Auxiliaries

The construction of the chiral backbone of 4-amino-3-(pyridin-4-yl)butanoic acid can be effectively achieved through asymmetric synthesis methodologies that employ either chiral catalysts or chiral auxiliaries. These methods are designed to influence the stereochemical course of a reaction to favor the formation of one enantiomer over the other.

One prominent strategy involves the conjugate addition of a chiral amine to a suitable α,β-unsaturated ester. For instance, the synthesis of β-pyridyl-β-amino acid derivatives has been successfully accomplished through the conjugate addition of a homochiral lithium amide to tert-butyl 3-(pyridin-4-yl)prop-2-enoate. rsc.org This approach utilizes a chiral auxiliary, (R)-N-benzyl-N-α-methyl-4-methoxybenzylamine, to direct the stereoselective addition. The reaction proceeds with high diastereoselectivity, and subsequent removal of the chiral auxiliary furnishes the desired β-amino acid derivative with high enantiomeric excess. rsc.org

The general scheme for this approach is outlined below:

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Description | Reactants/Reagents |

| 1 | Formation of the α,β-unsaturated ester | Pyridine-4-carbaldehyde, tert-butyl acetate |

| 2 | Preparation of the chiral lithium amide | (R)-N-benzyl-N-α-methyl-4-methoxybenzylamine, n-BuLi |

| 3 | Diastereoselective conjugate addition | tert-butyl 3-(pyridin-4-yl)prop-2-enoate, chiral lithium amide |

| 4 | Removal of the chiral auxiliary | Oxidative cleavage (e.g., with DDQ or CAN) |

This method offers a robust pathway to enantiomerically enriched β-pyridyl-β-amino acids, which are direct precursors to the target molecule. The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol.

Another powerful technique in asymmetric synthesis is the use of chiral catalysts. While specific examples for the direct synthesis of 4-amino-3-(pyridin-4-yl)butanoic acid are not extensively documented, general principles of organocatalysis and transition-metal catalysis can be applied. For example, chiral organocatalysts, such as proline and its derivatives, have been shown to effectively catalyze the Michael addition of aldehydes or ketones to nitroalkenes, which can then be converted to γ-amino acids. nih.gov This strategy could potentially be adapted by using a pyridyl-substituted nitroalkene.

Enzymatic Asymmetric Synthesis Pathways for Chiral Amino Acids Relevant to 4-Amino-3-(pyridin-4-yl)butanoic acid

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. rsc.org While specific enzymatic routes to 4-amino-3-(pyridin-4-yl)butanoic acid are not well-established, several general enzymatic pathways for the synthesis of chiral amino acids can be considered relevant. rsc.org

This pathway involves the conversion of a prochiral keto acid to a chiral amino acid using an amino acid dehydrogenase (AADH). The enzyme catalyzes the reductive amination of the ketone functionality with high stereoselectivity, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent.

For the synthesis of 4-amino-3-(pyridin-4-yl)butanoic acid, a suitable precursor would be 3-(pyridin-4-yl)-4-oxobutanoic acid. The stereoselective amination of the ketone at the 4-position would yield the desired product. The key challenge in this approach lies in the synthesis of the keto acid precursor and the identification or engineering of an AADH with the desired substrate specificity and stereoselectivity.

Transaminases (or aminotransferases) are another class of enzymes that can be employed for the asymmetric synthesis of chiral amino acids. These enzymes catalyze the transfer of an amino group from a donor molecule (such as L-alanine or L-aspartate) to a keto acid acceptor.

Similar to reductive amination, this method would require 3-(pyridin-4-yl)-4-oxobutanoic acid as the starting material. A transaminase with the appropriate substrate scope could then be used to install the amino group at the 4-position with high enantiomeric purity. The equilibrium of the reaction can often be shifted towards the product side by using a large excess of the amino donor or by removing the keto acid by-product.

Ammonia (B1221849) lyases are enzymes that catalyze the stereoselective addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid. This reaction directly forms a β-amino acid.

A potential substrate for this approach would be 3-(pyridin-4-yl)but-2-enoic acid. An ammonia lyase could catalyze the addition of ammonia across the double bond to generate 4-amino-3-(pyridin-4-yl)butanoic acid. The regioselectivity and enantioselectivity of this addition would be controlled by the enzyme's active site.

While not a direct route to the final product, aldol (B89426) condensation strategies can be employed to construct the carbon skeleton of the target molecule. Chiral catalysts, including enzymes like aldolases, can facilitate the asymmetric aldol reaction between a nucleophilic donor and an electrophilic acceptor. For instance, a chiral pyridoxal (B1214274) catalyst can be used in the biomimetic aldol reaction of glycinate (B8599266) with aldehydes to produce β-hydroxy-α-amino esters. Subsequent chemical transformations would be required to convert the resulting product into the desired 4-amino-3-(pyridin-4-yl)butanoic acid.

Table 2: Comparison of Enzymatic Pathways

| Pathway | Key Enzyme | Precursor | Key Transformation |

| Asymmetric Reductive Amination | Amino Acid Dehydrogenase | 3-(pyridin-4-yl)-4-oxobutanoic acid | Stereoselective reduction of an imine intermediate |

| Asymmetric Transamination | Transaminase | 3-(pyridin-4-yl)-4-oxobutanoic acid | Stereoselective transfer of an amino group |

| Enantioselective Ammonia Addition | Ammonia Lyase | 3-(pyridin-4-yl)but-2-enoic acid | Stereoselective addition of ammonia to a C=C bond |

| Aldol Condensation | Aldolase / Chiral Catalyst | Glycinate and a pyridyl-aldehyde derivative | Asymmetric C-C bond formation |

Multi-Step Organic Synthesis Strategies

The construction of 4-amino-3-(pyridin-4-yl)butanoic acid is a multi-step process that hinges on the sequential and efficient formation of its key structural features. A logical and convergent synthetic approach involves the initial construction of the carbon skeleton bearing the pyridine (B92270) ring, followed by the introduction of the amino functionality and subsequent manipulation of the carboxylic acid group.

Nucleophilic Addition and Substitution Reactions for Pyridine Ring Introduction

The introduction of the pyridin-4-yl moiety at the C3 position of the butanoic acid backbone is a critical step that can be achieved through nucleophilic addition reactions. One effective strategy is the Michael addition of a suitable nucleophile to an activated pyridine derivative. For instance, the conjugate addition of a malonate ester to 4-vinylpyridine (B31050) serves as a robust method for forming the crucial C-C bond. This reaction is typically base-catalyzed, with the choice of base and solvent playing a significant role in the reaction's efficiency.

A plausible synthetic route commences with the reaction of 4-vinylpyridine with a malonate derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide. This 1,4-conjugate addition leads to the formation of a diethyl 2-(pyridin-4-ylethyl)malonate intermediate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Vinylpyridine | Diethyl malonate | Sodium ethoxide | Ethanol (B145695) | Diethyl 2-(pyridin-4-ylethyl)malonate |

| 4-Vinylpyridine | Dimethyl malonate | Potassium tert-butoxide | THF | Dimethyl 2-(pyridin-4-ylethyl)malonate |

Subsequent hydrolysis and decarboxylation of the malonate intermediate under acidic or basic conditions yield 3-(pyridin-4-yl)propanoic acid, a key precursor for the next steps.

Introduction of the Amino Group via Reductive Amination and Alternative Methods

With the 3-(pyridin-4-yl)butanoic acid skeleton in hand, the next pivotal transformation is the introduction of the amino group at the C4 position. Reductive amination of a corresponding 4-oxo intermediate is a widely employed and efficient method. wikipedia.org This process involves the reaction of a ketone with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired amine.

To achieve this, the 3-(pyridin-4-yl)butanoic acid precursor must first be converted to a 3-(pyridin-4-yl)-4-oxobutanoic acid derivative. This can be accomplished through various classical organic transformations, such as conversion to the acid chloride followed by a reaction with a suitable carbon nucleophile.

Once the β-keto acid or its ester is obtained, it can be subjected to reductive amination conditions. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for the iminium ion over the ketone. masterorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere also presents a viable and greener alternative. nih.gov

| Precursor | Amine Source | Reducing Agent | Product |

| Ethyl 3-(pyridin-4-yl)-4-oxobutanoate | Ammonia | Sodium cyanoborohydride | Ethyl 4-amino-3-(pyridin-4-yl)butanoate |

| Methyl 3-(pyridin-4-yl)-4-oxobutanoate | Ammonium acetate | H2, Pd/C | Methyl 4-amino-3-(pyridin-4-yl)butanoate |

Alternative methods for introducing the amino group include the Hofmann or Curtius rearrangement of a suitable carboxylic acid derivative or the nucleophilic substitution of a leaving group at the C4 position with an azide (B81097) followed by reduction.

Carboxylic Acid Formation and Modification

The final step in the synthesis of 4-amino-3-(pyridin-4-yl)butanoic acid is the hydrolysis of the ester functionality to the free carboxylic acid. This is typically achieved under either acidic or basic conditions. Basic hydrolysis, using reagents such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107), is often preferred to avoid potential side reactions with the pyridine ring.

Following hydrolysis, careful acidification of the reaction mixture to the isoelectric point of the amino acid will precipitate the zwitterionic product, which can then be isolated by filtration.

For the synthesis of chiral derivatives, the carboxylic acid group can serve as a handle for resolution. Diastereomeric salt formation with a chiral resolving agent, such as a chiral amine or acid, allows for the separation of the enantiomers by fractional crystallization. Subsequent liberation of the resolved amino acid from the salt yields the enantiomerically pure product.

Optimization of Reaction Conditions for Yield and Purity

The choice of solvent can profoundly influence reaction rates, yields, and even stereoselectivity. nih.govrsc.orgacademie-sciences.frrsc.org For the nucleophilic addition of the malonate to 4-vinylpyridine, polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can facilitate the reaction by solvating the cationic counter-ion of the base, thereby increasing the nucleophilicity of the enolate.

In the reductive amination step, the choice of solvent is dictated by the reducing agent used. For hydride-based reductions, alcoholic solvents like methanol or ethanol are commonly employed. For catalytic hydrogenation, a wider range of solvents, including alcohols, ethyl acetate, and acetic acid, can be used. The polarity and coordinating ability of the solvent can affect the catalyst's activity and the selectivity of the reduction. academie-sciences.fr

| Reaction Step | Solvent | Effect on Reaction |

| Michael Addition | THF | Enhances nucleophilicity of the enolate |

| Reductive Amination (Hydride) | Methanol | Good solubility for reactants and reagents |

| Reductive Amination (Hydrogenation) | Ethanol/Acetic Acid | Promotes catalyst activity and substrate solubility |

Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction outcomes. The initial Michael addition is often performed at room temperature or with gentle heating to promote the reaction without inducing side reactions.

For the reductive amination, particularly when using catalytic hydrogenation, both temperature and hydrogen pressure are crucial variables. mdpi.comresearchgate.netmdpi.com Increasing the temperature can enhance the reaction rate but may also lead to over-reduction or other undesired side products. Similarly, while higher hydrogen pressure generally accelerates the hydrogenation, it must be optimized to maintain selectivity. mdpi.com For instance, a study on a similar reductive amination showed that increasing hydrogen pressure from 5 to 10 bar significantly improved the yield. mdpi.com

| Reaction Step | Temperature Range | Pressure Range | Impact on Yield and Purity |

| Michael Addition | 25-60 °C | Atmospheric | Higher temperatures can increase rate but may lead to side products. |

| Reductive Amination (Hydrogenation) | 25-80 °C | 1-10 bar H₂ | Optimization is crucial to balance reaction rate and selectivity, preventing over-reduction. mdpi.com |

Careful monitoring and control of these parameters, often through the use of automated laboratory reactors, are essential for developing a robust and scalable synthesis of 4-amino-3-(pyridin-4-yl)butanoic acid and its chiral derivatives with high yield and purity.

Synthesis of Salt Forms and Their Research Implications

The conversion of parent compounds into salt forms is a common and critical strategy in pharmaceutical and chemical research. This process is often undertaken to enhance the physicochemical properties of a compound, thereby facilitating its handling, formulation, and application in various research settings. For amine-containing compounds like 4-Amino-3-(pyridin-4-yl)butanoic acid, the formation of hydrochloride salts is a widely adopted approach. The primary motivations for synthesizing these salt forms include improving the compound's stability and, most notably, increasing its aqueous solubility. quora.compharmaoffer.com

The basic nitrogen atoms within the 4-Amino-3-(pyridin-4-yl)butanoic acid molecule, specifically the amino group and the pyridine ring nitrogen, can be protonated by strong acids such as hydrochloric acid (HCl). This acid-base reaction results in the formation of a hydrochloride salt. The introduction of an ionic charge on the molecule significantly alters its interaction with polar solvents like water, generally leading to a substantial increase in solubility compared to the neutral, or free base, form. quora.compharmaoffer.com This enhanced solubility is particularly advantageous for in vitro studies and other experimental protocols that require the preparation of aqueous stock solutions.

The structure of 4-Amino-3-(pyridin-4-yl)butanoic acid features two basic centers: the primary amino group on the butanoic acid chain and the nitrogen atom in the pyridine ring. Consequently, it can react with two equivalents of hydrochloric acid to form a dihydrochloride (B599025) salt.

A general and illustrative synthesis for the dihydrochloride salt of an amino acid derivative involves dissolving the free base form of the compound in a suitable organic solvent, followed by the addition of a solution of hydrochloric acid (often in a solvent like ethanol or diethyl ether). The salt then typically precipitates out of the solution and can be isolated by filtration, washed, and dried. For 4-Amino-3-(pyridin-4-yl)butanoic acid, this process would involve the protonation of both the amino group and the pyridine nitrogen, yielding 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride.

The primary research implication of converting 4-Amino-3-(pyridin-4-yl)butanoic acid to its dihydrochloride form is the significant enhancement of its aqueous solubility. The free base form of many amino acid derivatives can exhibit limited solubility in water, which can complicate their use in biological assays and other aqueous-based research. quora.com By converting the compound to its dihydrochloride salt, researchers can prepare more concentrated aqueous stock solutions, which are essential for a wide range of experimental applications. quora.compharmaoffer.com This improved solubility ensures that the compound remains dissolved in aqueous buffers and culture media, preventing precipitation that could otherwise lead to inaccurate and unreliable experimental results.

While specific quantitative data on the aqueous solubility of 4-Amino-3-(pyridin-4-yl)butanoic acid and its dihydrochloride salt is not extensively detailed in publicly available literature, the general principle of enhanced solubility for hydrochloride salts of amine-containing compounds is well-established. The table below illustrates a representative example of how salt formation can impact the aqueous solubility of a comparable amino acid derivative, Trimethoprim, which also contains basic amine functionalities.

| Compound Form | Aqueous Solubility (mg/mL) | Fold Increase in Solubility |

|---|---|---|

| Trimethoprim (Free Base) | 0.217 | - |

| Trimethoprim Glutamate (B1630785) (Salt Form) | ~60.76 | ~280 |

The enhanced aqueous solubility of the dihydrochloride salt of 4-Amino-3-(pyridin-4-yl)butanoic acid is a critical enabling factor for its investigation in various research contexts, particularly in neuropharmacology and medicinal chemistry, where the precise delivery of the compound in a soluble form is paramount for obtaining meaningful data.

Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 4 Amino 3 Pyridin 4 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Amino-3-(pyridin-4-yl)butanoic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For 4-Amino-3-(pyridin-4-yl)butanoic acid, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the pyridinyl ring and the butanoic acid backbone. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons attached to the aromatic pyridinyl ring would typically resonate in the downfield region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns providing information about their relative positions on the ring. The protons of the butanoic acid moiety, including those on the chiral center and the methylene (B1212753) groups, would appear in the upfield region. The integration of these signals would correspond to the number of protons in each unique environment, and the spin-spin coupling patterns would help to establish the connectivity between adjacent protons.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridinyl-H (α to N) | 8.5 - 8.7 | Doublet | ~5-6 | 2H |

| Pyridinyl-H (β to N) | 7.2 - 7.4 | Doublet | ~5-6 | 2H |

| CH (on chiral center) | 3.5 - 3.8 | Multiplet | - | 1H |

| CH₂ (adjacent to COOH) | 2.5 - 2.8 | Multiplet | - | 2H |

| NH₂ | 1.5 - 3.0 (broad) | Singlet (broad) | - | 2H |

| COOH | 10.0 - 12.0 (broad) | Singlet (broad) | - | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of 4-Amino-3-(pyridin-4-yl)butanoic acid. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The carbonyl carbon of the carboxylic acid would be expected to appear significantly downfield (around 170-180 ppm). The aromatic carbons of the pyridinyl ring would resonate in the approximate range of 120-150 ppm, while the aliphatic carbons of the butanoic acid chain would be found in the upfield region of the spectrum.

Below is a hypothetical ¹³C NMR data table, as specific experimental data for this compound is not publicly available.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 175 - 180 |

| Pyridinyl-C (α to N) | 148 - 152 |

| Pyridinyl-C (ipso) | 145 - 148 |

| Pyridinyl-C (β to N) | 123 - 127 |

| CH (on chiral center) | 45 - 55 |

| CH₂ (adjacent to COOH) | 35 - 45 |

| CH₂ (adjacent to CH) | 30 - 40 |

Two-Dimensional NMR Techniques (e.g., NOESY for Stereochemical Validation)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex spectra and for determining the stereochemistry of a molecule. Techniques such as COSY (Correlation Spectroscopy) would confirm the proton-proton coupling networks within the molecule. For determining the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. In the context of 4-Amino-3-(pyridin-4-yl)butanoic acid, a NOESY experiment could, for instance, show through-space correlations between specific protons on the pyridinyl ring and protons on the chiral butanoic acid backbone, which would help to validate the molecule's three-dimensional conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For 4-Amino-3-(pyridin-4-yl)butanoic acid, key characteristic absorptions would be expected. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the primary amine would likely appear as a medium intensity band in the 3300-3500 cm⁻¹ region. Vibrations associated with the pyridinyl ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region.

A table of expected FT-IR absorption bands is presented below for illustrative purposes.

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Amine) | 3300 - 3500 | Medium |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C, C=N stretch (Pyridine) | 1400 - 1600 | Medium-Strong |

| N-H bend (Amine) | 1580 - 1650 | Medium |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. In the analysis of 4-Amino-3-(pyridin-4-yl)butanoic acid, the Raman spectrum would provide valuable complementary information. The symmetric stretching vibrations of the aromatic pyridinyl ring are often strong in the Raman spectrum. The C-C backbone stretching and other skeletal vibrations would also be readily observed. This complementary data aids in a more complete and confident assignment of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural characteristics of a compound by measuring its mass-to-charge ratio (m/z). For 4-Amino-3-(pyridin-4-yl)butanoic acid, various MS methods provide complementary information regarding its elemental composition, molecular structure, and purity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. mdpi.com For 4-Amino-3-(pyridin-4-yl)butanoic acid (C9H12N2O2), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. The technique typically provides mass accuracy within a few parts per million (ppm), offering strong evidence for the compound's identity. The expected exact mass for the protonated molecule would be calculated as shown in the table below.

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| Neutral Molecule [M] | C₉H₁₂N₂O₂ | 180.0899 |

| Protonated Molecule [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.0977 |

This table presents the calculated theoretical exact masses for the neutral and protonated forms of 4-Amino-3-(pyridin-4-yl)butanoic acid based on its elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amino acids, as it minimizes fragmentation during the ionization process. researchgate.net When analyzing 4-Amino-3-(pyridin-4-yl)butanoic acid, ESI-MS is typically performed in positive ion mode. The molecule, with its basic amino group and pyridine (B92270) nitrogen, readily accepts a proton to form the pseudomolecular ion [M+H]⁺.

Tandem mass spectrometry (ESI-MS/MS) can be employed to induce and analyze fragmentation of the parent ion. researchgate.net By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. These fragments provide valuable structural information, often corresponding to the neutral loss of small molecules such as water (H₂O) from the carboxylic acid group or ammonia (B1221849) (NH₃) from the amino group, helping to confirm the connectivity of the molecule's functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This hyphenated technique is crucial for confirming both the identity and purity of a 4-Amino-3-(pyridin-4-yl)butanoic acid sample.

In a typical LC-MS analysis, the sample is first injected into an LC system, often using a reversed-phase column. A gradient elution with solvents like water and acetonitrile, often containing modifiers like formic acid or ammonium (B1175870) acetate, separates the target compound from any impurities, starting materials, or byproducts. nih.gov The eluent from the column is then directed into the mass spectrometer. The retention time from the chromatogram serves as an identifying characteristic, while the mass spectrum recorded for the corresponding peak confirms the molecular weight of the eluted compound. The integration of the chromatographic peak area provides a quantitative measure of purity.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. These studies provide precise information on molecular conformation, crystal packing, and the nature of intermolecular interactions that govern the solid-state architecture.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for elucidating the complete three-dimensional structure of a molecule. semanticscholar.org For 4-Amino-3-(pyridin-4-yl)butanoic acid, growing a suitable single crystal and analyzing it via SC-XRD would reveal several key structural features.

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the electron distribution calculated from crystal structure data obtained via X-ray diffraction. nih.govbohrium.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or more distant contacts. nih.gov

For 4-Amino-3-(pyridin-4-yl)butanoic acid, this analysis would provide a quantitative breakdown of all intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface can distinguish and quantify the relative contributions of different types of interactions. researchgate.net Given the molecule's functional groups, the primary interactions expected to dominate the crystal packing are strong O···H and N···H contacts, indicative of hydrogen bonding. Other significant contacts would likely include H···H, C···H, and C···N interactions.

| Type of Intermolecular Contact | Expected Contribution to Hirshfeld Surface | Description of Interaction |

| O···H / H···O | High | Represents strong hydrogen bonds between carboxylate oxygen atoms and ammonium or pyridine C-H hydrogen atoms. |

| N···H / H···N | High | Corresponds to hydrogen bonds involving the ammonium group and the pyridine nitrogen or carboxylate oxygen. |

| H···H | Moderate | Reflects van der Waals forces and general packing efficiency. nih.gov |

| C···H / H···C | Moderate | Relates to weaker C-H···π interactions involving the pyridine ring or other C-H···O/N contacts. |

| C···C | Low | Potential for π-π stacking interactions between pyridine rings of adjacent molecules. |

This table outlines the types of intermolecular interactions expected to be significant in the crystal structure of 4-Amino-3-(pyridin-4-yl)butanoic acid and their anticipated relative importance as revealed by Hirshfeld surface analysis.

Computational and Theoretical Chemistry Investigations of 4 Amino 3 Pyridin 4 Yl Butanoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and geometric properties of molecules. biointerfaceresearch.com DFT methods are routinely used to evaluate these properties, providing significant insights into the synthesis of organic materials and reaction mechanisms. biointerfaceresearch.com For molecules like 4-Amino-3-(pyridin-4-yl)butanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311++G(d,p), allow for a detailed understanding of its structural and electronic characteristics. biointerfaceresearch.comresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govgelisim.edu.tr For a flexible molecule such as 4-Amino-3-(pyridin-4-yl)butanoic acid, which has several rotatable single bonds, this process is crucial for identifying its preferred shape, or conformation. gelisim.edu.tr The analysis involves systematically rotating the groups around these bonds to map the molecule's potential energy surface and identify the lowest-energy conformers. gelisim.edu.triu.edu.sa

In molecules with similar backbones, such as 4-Amino-3-phenylbutanoic acid, computational studies have shown that different conformers can be identified in the gas phase. researchgate.net The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding between the amino (-NH2) and carboxylic acid (-COOH) groups. For 4-Amino-3-(pyridin-4-yl)butanoic acid, the key dihedral angles determining its conformation would be around the Cα-Cβ and Cβ-Cγ bonds of the butanoic acid chain and the C-C bond connecting the pyridine (B92270) ring to the chain. The resulting optimized geometry provides essential data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of 4-Amino-3-(pyridin-4-yl)butanoic acid (Based on DFT Calculations of Analogous Molecules)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | Cα-Cβ | ~1.54 Å |

| Cβ-Cγ | ~1.53 Å | |

| C-N (pyridine) | ~1.34 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| Bond Angle | Cα-Cβ-Cγ | ~112° |

| N-Cα-Cβ | ~110° | |

| Dihedral Angle | H-N-Cα-H | ~60° |

| C(pyridine)-Cβ-Cα-C(carboxyl) | Varies with conformer |

Note: These values are representative and based on DFT calculations for structurally similar compounds.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity and stability. nih.govnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals. For 4-Amino-3-(pyridin-4-yl)butanoic acid, the HOMO is expected to be localized primarily on the electron-rich regions, likely the amino group and the pyridine ring, while the LUMO would be distributed over the electron-deficient carboxylic acid group and the pyridine ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for 4-Amino-3-(pyridin-4-yl)butanoic acid

| Parameter | Energy (eV) |

| EHOMO | ~ -6.5 to -7.5 |

| ELUMO | ~ -0.5 to -1.5 |

| Energy Gap (ΔE) | ~ 5.0 to 7.0 |

Note: These values are typical for amino acid derivatives and are for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netjcdronline.org

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netproteopedia.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. proteopedia.org Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net

For 4-Amino-3-(pyridin-4-yl)butanoic acid, an MEP map would be expected to show the most negative potential localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as primary sites for interacting with electrophiles or forming hydrogen bonds as an acceptor. The most positive potential would likely be found around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, identifying them as the primary sites for nucleophilic attack or hydrogen bond donation. researchgate.netmaterialsciencejournal.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. biointerfaceresearch.com These theoretical predictions can be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to provide a comprehensive understanding of a molecule's vibrational behavior. jcdronline.org

Computational Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally, calculates the harmonic vibrational modes of a molecule based on its optimized geometry. researchgate.netresearchgate.net This analysis provides a theoretical vibrational spectrum, where each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. iu.edu.sanih.gov By comparing these calculated frequencies with the peaks observed in experimental FT-IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved. jcdronline.orgresearchgate.net

For 4-Amino-3-(pyridin-4-yl)butanoic acid, the vibrational spectrum would feature characteristic frequencies for its functional groups. For instance, the O-H stretching of the carboxylic acid, the N-H stretching of the amino group, the C=O stretching of the carboxyl group, and various C-H and C=C/C=N stretching modes of the pyridine ring would all appear at distinct frequencies. DFT calculations can predict these frequencies, and although they are often systematically overestimated due to the harmonic approximation, they can be scaled by an appropriate factor to achieve good agreement with experimental data. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of 4-Amino-3-(pyridin-4-yl)butanoic acid

| Vibrational Mode | Functional Group | Calculated Frequency Range (cm-1) |

| O-H Stretch | Carboxylic Acid | ~3500-3700 |

| N-H Asymmetric/Symmetric Stretch | Amino Group | ~3400-3600 |

| C-H Stretch (Aromatic) | Pyridine Ring | ~3000-3100 |

| C-H Stretch (Aliphatic) | Butanoic Acid Chain | ~2850-3000 |

| C=O Stretch | Carboxylic Acid | ~1700-1750 |

| C=C, C=N Ring Stretch | Pyridine Ring | ~1400-1600 |

| N-H Bend | Amino Group | ~1550-1650 |

| C-O Stretch | Carboxylic Acid | ~1200-1300 |

Note: These are unscaled harmonic frequencies and are representative of values obtained from DFT calculations for similar molecules.

Predicted UV-Vis and NMR Spectra

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the structural elucidation of molecules like 4-Amino-3-(pyridin-4-yl)butanoic acid. These theoretical predictions are often used in conjunction with experimental data to confirm molecular structures and understand their electronic properties.

Predicted UV-Visible Spectra: The prediction of UV-Vis spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the spectral bands.

For a molecule like 4-Amino-3-(pyridin-4-yl)butanoic acid, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the pyridine ring. The exact position of the maximum absorption wavelength can be influenced by the substituent groups and the solvent environment. Computational studies on similar aromatic compounds have shown that TD-DFT calculations can reproduce experimental spectra with good accuracy. researchgate.net A theoretical study would involve geometry optimization of the molecule followed by TD-DFT calculations to obtain the excitation energies.

Table 1: Hypothetical Predicted UV-Vis Absorption for 4-Amino-3-(pyridin-4-yl)butanoic acid

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 255 | 0.45 |

| n → π* | 280 | 0.02 |

Note: This data is illustrative and based on typical values for similar pyridine derivatives.

Predicted NMR Spectra: Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS). Density Functional Theory (DFT) is a widely used method for these calculations.

For 4-Amino-3-(pyridin-4-yl)butanoic acid, both ¹H and ¹³C NMR spectra can be predicted. The calculations would provide chemical shifts (δ) for each unique proton and carbon atom in the molecule. These predicted shifts are valuable for assigning signals in experimental NMR spectra. mdpi.com For instance, the protons on the pyridine ring would be expected to appear in the aromatic region of the ¹H NMR spectrum, while the protons of the butanoic acid chain would be in the aliphatic region. mdpi.com Similarly, the ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbon, the carbons of the pyridine ring, and the aliphatic carbons.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for 4-Amino-3-(pyridin-4-yl)butanoic acid

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine H (ortho to N) | 8.5 - 8.7 |

| Pyridine H (meta to N) | 7.2 - 7.4 |

| CH (on butanoic acid) | 3.0 - 3.2 |

| CH₂ (amino) | 3.4 - 3.6 |

| CH₂ (carboxyl) | 2.5 - 2.7 |

Note: This data is illustrative and based on typical values for similar structures.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for 4-Amino-3-(pyridin-4-yl)butanoic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxyl) | 175 - 178 |

| C (pyridine, adjacent to N) | 148 - 150 |

| C (pyridine) | 123 - 140 |

| CH (on butanoic acid) | 40 - 45 |

| CH₂ (amino) | 48 - 52 |

| CH₂ (carboxyl) | 35 - 40 |

Note: This data is illustrative and based on typical values for similar structures.

Mechanistic Computational Studies of Reactions Involving 4-Amino-3-(pyridin-4-yl)butanoic acid

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For 4-Amino-3-(pyridin-4-yl)butanoic acid, mechanistic studies could explore various reactions, such as its synthesis, degradation, or its interaction with biological targets.

A common computational approach for studying reaction mechanisms is to use DFT to map out the potential energy surface of the reaction. This involves locating the structures of the reactants, products, transition states, and any intermediates. The energies of these species are then used to calculate the reaction barriers and thermodynamics.

For instance, a computational study could investigate the mechanism of a key step in the synthesis of 4-Amino-3-(pyridin-4-yl)butanoic acid. This would involve identifying the transition state for the bond-forming step and calculating the activation energy. Such a study would provide a deeper understanding of the reaction's feasibility and could help in optimizing the reaction conditions. While specific studies on this molecule are not prevalent, computational investigations into the reactivity of related pyridine and butanoic acid derivatives provide a framework for how such studies would be conducted. researchgate.net

In Silico Modeling for Scaffold Design and Ligand Binding (excluding clinical outcomes)

In silico modeling plays a crucial role in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. For 4-Amino-3-(pyridin-4-yl)butanoic acid, these computational techniques can be used for scaffold design and to study its binding to biological targets.

Scaffold Design: The molecular structure of 4-Amino-3-(pyridin-4-yl)butanoic acid can serve as a scaffold for the design of new compounds. Computational techniques like scaffold hopping can be employed to identify novel core structures that maintain the key pharmacophoric features of the original molecule but possess different structural backbones. This approach is useful for exploring new chemical space and developing compounds with improved properties.

Ligand Binding: Molecular docking is a widely used computational method to predict the binding orientation and affinity of a ligand to a receptor. In the context of 4-Amino-3-(pyridin-4-yl)butanoic acid, docking studies could be performed to investigate its interaction with a specific protein target. These studies can provide valuable information about the binding mode, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and a predicted binding energy. nih.gov

For example, a docking study would involve preparing the 3D structures of both the ligand (4-Amino-3-(pyridin-4-yl)butanoic acid) and the receptor protein. The ligand would then be placed into the binding site of the protein, and various conformations and orientations would be sampled. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are then analyzed to understand the binding mechanism. Such studies are instrumental in the early stages of drug design for hit identification and lead optimization. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Amino-3-(pyridin-4-yl)butanoic acid |

Chemical Reactivity, Derivatization, and Mechanistic Insights of 4 Amino 3 Pyridin 4 Yl Butanoic Acid

Reaction Pathways and Transformations

The reactivity of 4-Amino-3-(pyridin-4-yl)butanoic acid is characterized by the chemical properties of its primary functional groups: the carboxylic acid, the amino group, and the pyridine (B92270) ring. Each of these sites can be targeted for chemical modification, leading to a variety of derivatives.

Oxidation Reactions and Derivative Formation

The oxidation of 4-Amino-3-(pyridin-4-yl)butanoic acid can theoretically proceed at several positions. The primary amino group can be oxidized to a nitro group or other nitrogen-containing functionalities under specific conditions. The pyridine ring is generally resistant to oxidation but can be converted to an N-oxide. The aliphatic chain can also be a target for oxidation, potentially leading to the formation of carbonyl compounds or cleavage of the carbon-carbon bonds under harsh conditions.

| Oxidizing Agent | Potential Product | Comments |

| Peroxy acids (e.g., m-CPBA) | 4-Amino-3-(1-oxido-pyridin-1-ium-4-yl)butanoic acid | Selective N-oxidation of the pyridine ring. |

| Permanganate or Dichromate | Complex mixture of products | Potential for over-oxidation and degradation of the molecule. |

Reduction Reactions and Product Spectrum Analysis

Reduction reactions of 4-Amino-3-(pyridin-4-yl)butanoic acid can target the carboxylic acid and the pyridine ring. The carboxylic acid can be reduced to the corresponding primary alcohol, 4-amino-3-(pyridin-4-yl)butan-1-ol, using strong reducing agents like lithium aluminum hydride. The pyridine ring can be hydrogenated to a piperidine (B6355638) ring under catalytic hydrogenation conditions, which would yield 4-amino-3-(piperidin-4-yl)butanoic acid.

| Reducing Agent | Reaction Conditions | Primary Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | 4-Amino-3-(pyridin-4-yl)butan-1-ol |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | High pressure and temperature | 4-Amino-3-(piperidin-4-yl)butanoic acid |

Substitution Reactions Involving Amino and Pyridine Moieties

The amino group of 4-Amino-3-(pyridin-4-yl)butanoic acid can undergo a variety of substitution reactions typical of primary amines, such as acylation to form amides, and alkylation to form secondary and tertiary amines. The pyridine ring can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction. The position of substitution on the pyridine ring is influenced by the directing effects of the substituent and the nitrogen atom.

| Reagent | Reaction Type | Potential Product |

| Acyl chloride or anhydride | Acylation | N-acylated derivative |

| Alkyl halide | Alkylation | N-alkylated derivative |

| Nitrating or sulfonating agents | Electrophilic Aromatic Substitution | Substituted pyridine ring derivative |

Mechanistic Kinetic Studies

Detailed mechanistic and kinetic studies on the reactions of 4-Amino-3-(pyridin-4-yl)butanoic acid are not well-documented in the available literature. However, general principles can be applied to hypothesize the kinetics of its potential reactions.

Determination of Reaction Order and Rate Laws

Rate = k[4-Amino-3-(pyridin-4-yl)butanoic acid][Acylating Agent]

Where 'k' is the rate constant.

Influence of Catalysts and Reaction Conditions on Kinetics

The kinetics of reactions involving 4-Amino-3-(pyridin-4-yl)butanoic acid would be significantly influenced by catalysts and reaction conditions such as temperature, solvent, and pH. For example, the acylation of the amino group can be catalyzed by a base, which deprotonates the amine to increase its nucleophilicity. The hydrogenation of the pyridine ring is dependent on the choice of catalyst and the reaction temperature and pressure.

| Reaction | Catalyst | Effect on Kinetics |

| Acylation | Base (e.g., triethylamine) | Increases reaction rate by enhancing nucleophilicity of the amine. |

| Hydrogenation | Metal catalyst (e.g., Pd, Pt, Rh) | Essential for the reaction to proceed at a reasonable rate. |

| Esterification | Acid (e.g., H₂SO₄) | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. |

Derivatization Strategies for Analytical and Synthetic Applications

The chemical structure of 4-Amino-3-(pyridin-4-yl)butanoic acid, featuring a primary amino group and a carboxylic acid function, allows for a variety of derivatization strategies. These modifications are crucial for enhancing detectability in analytical techniques and for creating novel molecular structures for research purposes.

Pre-column and Post-column Derivatization for Chromatographic Analysis (e.g., HPLC)

For the analysis of 4-Amino-3-(pyridin-4-yl)butanoic acid by High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to improve its chromatographic behavior and detection sensitivity, as it lacks a strong chromophore for UV detection. actascientific.comactascientific.com Both pre-column and post-column derivatization techniques can be employed. actascientific.comactascientific.com

Pre-column Derivatization: In this approach, the analyte is chemically modified before its introduction into the HPLC column. actascientific.com This method offers the advantage of separating the derivatized product from excess reagent and by-products, potentially leading to cleaner chromatograms. actascientific.com Several reagents are commonly used for the derivatization of the primary amino group in amino acids like 4-Amino-3-(pyridin-4-yl)butanoic acid. actascientific.com

o-Phthalaldehyde (B127526) (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. actascientific.comaxionlabs.com This method is highly sensitive and is a popular choice for amino acid analysis. actascientific.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives. axionlabs.comcreative-proteomics.com The resulting adducts can be detected by both fluorescence and UV absorbance. creative-proteomics.com

Dansyl Chloride: This reagent reacts with primary and secondary amino groups to yield highly fluorescent dansyl derivatives, which are stable and can be readily detected. actascientific.comactascientific.com

Phenyl Isothiocyanate (PITC): PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. actascientific.com

Post-column Derivatization: In this technique, the derivatizing reagent is introduced into the mobile phase after the analytical column, and the reaction occurs in a post-column reactor before the flow stream reaches the detector. actascientific.comnih.gov This approach is beneficial as it avoids potential issues with the separation of multiple derivative products and is easily automated. actascientific.compickeringlabs.com

Ninhydrin (B49086): A classic reagent for amino acid analysis, ninhydrin reacts with primary and secondary amines to produce a deep purple product known as Ruhemann's purple, which is detected by visible absorbance. nih.govpickeringlabs.com

Fluorescamine: This reagent reacts with primary amines to form fluorescent products. nih.gov The reaction is rapid and occurs at room temperature. science.gov

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix. actascientific.com

| Derivatization Strategy | Reagent | Functional Group Targeted | Detection Method | Key Advantages |

| Pre-column | o-Phthalaldehyde (OPA) | Primary amine | Fluorescence | High sensitivity, rapid reaction actascientific.comaxionlabs.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence, UV | Stable derivatives axionlabs.comcreative-proteomics.com | |

| Dansyl Chloride | Primary and secondary amines | Fluorescence | Stable and highly fluorescent derivatives actascientific.comactascientific.com | |

| Phenyl Isothiocyanate (PITC) | Amino acids | UV | Forms stable derivatives actascientific.com | |

| Post-column | Ninhydrin | Primary and secondary amines | Visible Absorbance | Well-established, reliable nih.govpickeringlabs.com |

| Fluorescamine | Primary amines | Fluorescence | Rapid reaction, good for primary amines nih.govscience.gov |

Conjugation with Peptides and Heterocyclic Scaffolds for Research Probes

The bifunctional nature of 4-Amino-3-(pyridin-4-yl)butanoic acid, possessing both a nucleophilic amino group and an electrophilic carboxyl group, makes it a valuable building block for the synthesis of more complex molecules, such as peptide conjugates and derivatives incorporating other heterocyclic systems. nih.gov These strategies are employed to develop research probes and investigate biological activities. nih.gov

Peptide Conjugation: The primary amino group or the carboxylic acid of 4-Amino-3-(pyridin-4-yl)butanoic acid can be used to form amide bonds with peptides. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in combination with activating agents (e.g., HOBt, HATU), can facilitate the formation of a peptide bond between the carboxylic acid of 4-Amino-3-(pyridin-4-yl)butanoic acid and the N-terminus of a peptide, or between its amino group and the C-terminus of a peptide. mdpi.com Such conjugations can influence the peptide's conformation, stability, and biological activity. nih.gov The incorporation of the pyridyl moiety can introduce new binding interactions or alter the pharmacokinetic properties of the parent peptide.

Conjugation with Heterocyclic Scaffolds: The amino group of 4-Amino-3-(pyridin-4-yl)butanoic acid can act as a nucleophile to react with various electrophilic heterocyclic scaffolds. For instance, it can be acylated by heterocyclic carboxylic acids or undergo nucleophilic substitution reactions with activated heterocyclic halides. Conversely, the carboxylic acid group can be activated and used to acylate amino-functionalized heterocycles. These conjugation strategies allow for the creation of hybrid molecules that combine the structural features of the pyridine ring and the butanoic acid backbone with those of other heterocyclic systems, potentially leading to novel compounds with unique biological or chemical properties. nih.gov

| Conjugation Partner | Functional Group on 4-Amino-3-(pyridin-4-yl)butanoic acid | Coupling Chemistry | Potential Application |

| Peptides | Carboxylic acid | Amide bond formation (e.g., DCC/HOBt) | Modifying peptide properties, creating peptidomimetics mdpi.comnih.gov |

| Amino group | Amide bond formation (e.g., EDC/HATU) | Introducing a non-natural amino acid into a peptide sequence mdpi.com | |

| Heterocyclic Scaffolds | Amino group | Acylation, Nucleophilic substitution | Synthesis of hybrid molecules with novel properties nih.gov |

| Carboxylic acid | Amide bond formation | Linking to amino-functionalized heterocycles nih.gov |

Role of 4 Amino 3 Pyridin 4 Yl Butanoic Acid As a Chemical Scaffold and Building Block in Advanced Synthesis

Incorporation into Complex Organic Molecules and Heterocycles

The unique structural attributes of 4-Amino-3-(pyridin-4-yl)butanoic acid make it an adept building block for the synthesis of intricate organic molecules and novel heterocyclic frameworks. The presence of both a primary amino group and a carboxylic acid function allows for a range of chemical transformations. These reactive sites can be selectively protected and derivatized, enabling the stepwise construction of more complex structures.

The pyridine (B92270) ring, a key feature of this scaffold, is a common motif in many biologically active compounds and functional materials. The butanoic acid side chain provides a flexible linker that can be manipulated to control the spatial orientation of substituents. This is particularly advantageous in the synthesis of macrocycles and other constrained systems where precise conformational control is essential. While specific examples of its use are still emerging in the literature, the principles of heterocyclic synthesis suggest that the amino and carboxylic acid groups can be utilized in cyclization reactions to form a variety of fused or spirocyclic heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of novel pyridinyl-substituted lactams or other nitrogen-containing heterocycles.

Application in Peptide Synthesis and Medicinal Chemistry Research Building Blocks

In the realm of medicinal chemistry, non-natural amino acids are invaluable tools for the design of novel therapeutic agents. 4-Amino-3-(pyridin-4-yl)butanoic acid serves as a non-canonical amino acid analog, offering a unique side chain that can influence the secondary structure and biological activity of peptides. The incorporation of such building blocks can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved receptor binding affinity, and altered pharmacokinetic profiles.

The pyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which can be crucial for molecular recognition at biological targets. The flexible butanoic acid backbone allows for the presentation of the pyridyl group in different orientations, facilitating its interaction with receptor pockets. While detailed studies on peptides specifically incorporating 4-Amino-3-(pyridin-4-yl)butanoic acid are limited, the general principles of peptide chemistry support its potential as a valuable building block.

Table 1: Potential Modifications of 4-Amino-3-(pyridin-4-yl)butanoic Acid for Peptide Synthesis

| Modification Site | Potential Modification | Rationale for Modification |

|---|---|---|

| Amino Group (N-terminus) | Acylation, Sulfonylation, Alkylation | To modulate basicity and introduce new functional groups. |

| Carboxylic Acid (C-terminus) | Esterification, Amidation | To facilitate coupling reactions and modify solubility. |

| Pyridine Ring | Substitution at various positions | To alter electronic properties, steric bulk, and hydrogen bonding capacity. |

Design of Analogs for Structure-Activity Relationship Studies (non-clinical focus)

The scaffold of 4-Amino-3-(pyridin-4-yl)butanoic acid is an excellent starting point for the design and synthesis of compound libraries for structure-activity relationship (SAR) studies in a research context. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired chemical or biological interaction.

Scaffold Hopping and Lead Compound Identification

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular frameworks with similar biological activities to a known active compound but with a different core structure. eurofinsdiscovery.comnih.govsemanticscholar.org This approach can lead to the discovery of new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. eurofinsdiscovery.com The 4-Amino-3-(pyridin-4-yl)butanoic acid scaffold can serve as a starting point for such explorations. By retaining the key pharmacophoric features of a known ligand while replacing its core with the pyridinyl-butanoic acid framework, medicinal chemists can explore new regions of chemical space in the quest for novel lead compounds.

Table 2: Hypothetical Scaffold Hopping from a Known Pharmacophore to a 4-Amino-3-(pyridin-4-yl)butanoic Acid-Based Analog

| Original Scaffold Feature | Corresponding Feature in Analog | Rationale |

|---|---|---|

| Aromatic Ring | Pyridine Ring | Bioisosteric replacement to maintain aromatic interactions and potentially improve properties. |

| Basic Amine | Amino Group | Mimics a key hydrogen bond donor/acceptor or salt bridge interaction. |

| Carboxylic Acid/Ester | Carboxylic Acid | Retains a hydrogen bond acceptor or a point for further derivatization. |

Development of New Materials and Catalysts

The application of 4-Amino-3-(pyridin-4-yl)butanoic acid extends beyond the life sciences into the realm of materials science and catalysis. The bifunctional nature of this molecule makes it a candidate for the synthesis of novel polymers and coordination complexes. The amino and carboxylic acid groups can participate in polymerization reactions to form polyamides or polyesters, while the pyridine nitrogen can coordinate to metal centers.

The resulting materials could possess interesting properties, such as thermal stability, specific optical or electronic characteristics, or catalytic activity. For instance, metal complexes incorporating this ligand could be explored as catalysts in various organic transformations, leveraging the pyridine moiety to influence the reactivity of the metal center. While this area of research is still in its early stages, the versatility of the 4-Amino-3-(pyridin-4-yl)butanoic acid scaffold suggests a promising future in the development of new functional materials and catalysts. The incorporation of amino acids into Schiff base ligands, for example, has been shown to yield metal complexes with interesting structural and catalytic properties. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

Stereochemical Research Pertaining to 4 Amino 3 Pyridin 4 Yl Butanoic Acid

Chiral Resolution Techniques for Enantiomer Separation

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical step in stereochemical research. For a compound like 4-Amino-3-(pyridin-4-yl)butanoic acid, which possesses a chiral center at the C3 position, several techniques are theoretically applicable for separating its (R) and (S) enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands out as a powerful and widely used method for both analytical and preparative-scale enantioseparation. This technique utilizes a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and, consequently, their separation. For amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. The separation mechanism often relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. While specific methods for 4-Amino-3-(pyridin-4-yl)butanoic acid are not detailed in available literature, the successful resolution of analogous compounds like 4-nitropropranolol using chiral HPLC underscores the potential of this technique. mdpi.com

Crystallization: Diastereomeric crystallization is a classical yet effective method for chiral resolution on a larger scale. This process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent. The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields.

The following table outlines common chiral resolution techniques applicable to 4-Amino-3-(pyridin-4-yl)butanoic acid:

| Technique | Principle | Key Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of appropriate chiral column and mobile phase. |

| Diastereomeric Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Choice of resolving agent and crystallization solvent. |

Investigation of Stereoisomer Properties and Their Differential Interactions in Research Systems

The two enantiomers of 4-Amino-3-(pyridin-4-yl)butanoic acid, (R)-4-Amino-3-(pyridin-4-yl)butanoic acid and (S)-4-Amino-3-(pyridin-4-yl)butanoic acid, are expected to have identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules, including biological macromolecules like proteins and enzymes, can differ significantly. This differential interaction is the basis for their distinct pharmacological and toxicological profiles.

For instance, in the case of the structurally similar compound baclofen (B1667701) (3-(p-chlorophenyl)-4-aminobutanoic acid), the R(+) enantiomer was found to be significantly more pharmacologically active than the S(-) enantiomer. nih.gov This highlights the importance of studying the individual stereoisomers of a chiral compound.

The investigation of stereoisomer properties typically involves:

Pharmacological Assays: Evaluating the biological activity of each enantiomer in relevant in vitro and in vivo models to determine if one is more active or if they have different effects.

Binding Studies: Assessing the affinity of each enantiomer for its biological target, such as a receptor or enzyme, to understand the molecular basis of their differential activity.

Metabolic Studies: Investigating whether the enantiomers are metabolized differently in biological systems, which can impact their efficacy and duration of action.

These studies are essential for the development of enantiopure drugs, where a single enantiomer is used to maximize therapeutic effects and minimize potential side effects associated with the other enantiomer.

Asymmetric Induction in Synthesis of Chiral Analogs

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral compound, is a more efficient approach than resolving a racemic mixture. Asymmetric induction involves the use of a chiral auxiliary, reagent, or catalyst to favor the formation of one enantiomer over the other.

For the synthesis of chiral analogs of 4-Amino-3-(pyridin-4-yl)butanoic acid, several asymmetric strategies could be employed. One common approach involves the use of chiral pool synthesis, starting from a readily available enantiopure starting material. For example, the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has been achieved using (S)-serine as a chiral starting material. researchgate.net This method establishes the desired stereochemistry at the outset, which is then carried through the synthetic sequence.

Another powerful technique is catalyst-based asymmetric synthesis. This involves using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, asymmetric hydrogenation or amination reactions are widely used to introduce chirality into molecules. The development of such methods for the synthesis of 4-Amino-3-(pyridin-4-yl)butanoic acid would be a significant step towards the efficient production of its individual enantiomers.

The table below summarizes key approaches in asymmetric synthesis applicable to chiral analogs of 4-Amino-3-(pyridin-4-yl)butanoic acid:

| Approach | Description | Example Application |

| Chiral Pool Synthesis | Utilizes a readily available enantiopure natural product as the starting material. | Synthesis of β-amino acids from α-amino acids like serine. researchgate.net |

| Catalyst-Based Asymmetric Synthesis | Employs a chiral catalyst to control the stereochemistry of a reaction. | Asymmetric hydrogenation of a prochiral precursor. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Evans asymmetric alkylation. |

Comparative Academic Studies with Analogous Butanoic Acid Derivatives

Structural Comparisons with 4-Amino-3-phenylbutanoic acid and Related Gamma-Amino Acids

The structure of 4-amino-3-(pyridin-4-yl)butanoic acid is analogous to 4-amino-3-phenylbutanoic acid (commonly known as phenibut), with the core difference being the substitution of a phenyl ring with a pyridin-4-yl ring. This substitution introduces a nitrogen atom into the aromatic system, which has significant implications for the molecule's electronic properties, conformation, and intermolecular interactions.

Both molecules are γ-amino acids, a class of compounds characterized by the amino group being on the third carbon atom relative to the carboxyl group. researchgate.net This arrangement provides significant conformational flexibility. In the solid state, these molecules typically exist as zwitterions, with a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). d-nb.inforsc.org This zwitterionic nature facilitates the formation of strong hydrogen bond networks, which are primary determinants of their crystal packing structures. researchgate.net

The primary structural differences arise from the electronic nature of the aromatic ring:

Phenyl Ring (in 4-Amino-3-phenylbutanoic acid): The phenyl group is a non-polar, hydrophobic moiety. Its interaction with the gamma-amino acid backbone is primarily governed by steric hindrance and weak van der Waals forces. Crystal structures of phenibut show that the molecule engages in hydrogen bonding through its GABA moiety, forming dimeric motifs that are common for GABA-related APIs. researchgate.net